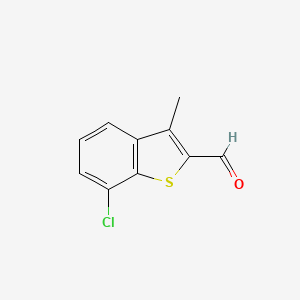

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde

Description

BenchChem offers high-quality 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORBCKQBLMFKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC=C2Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Using 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde as a pharmaceutical intermediate

Application Note: 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (CAS: 1820647-73-1) is a highly functionalized organosulfur building block used extensively in the synthesis of bioactive heterocycles.[1][2] Distinguished by its 7-chloro substitution (modulating metabolic stability and lipophilicity) and 3-methyl group (providing steric bulk and conformational constraints), this intermediate is a privileged scaffold in the discovery of antifungal , antibacterial (MRSA) , and anticancer agents.[1]

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this intermediate in high-value drug development workflows.[1][3]

Chemical Profile & Properties[1][2][4][5][6][7]

| Property | Specification |

| IUPAC Name | 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde |

| CAS Number | 1820647-73-1 |

| Molecular Formula | C₁₀H₇ClOS |

| Molecular Weight | 210.68 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 112–115 °C (Typical) |

| Solubility | Soluble in DCM, THF, DMSO, DMF; Insoluble in water |

| Stability | Stable under inert atmosphere (Ar/N₂).[1][4] Air-sensitive (oxidation to acid).[1] |

Strategic Synthetic Utility

The compound offers two distinct vectors for chemical diversification, allowing medicinal chemists to "grow" molecules in orthogonal directions:

-

C-2 Formyl Group (Aldehyde): A high-reactivity electrophilic handle.[1]

-

Applications: Reductive amination (amine libraries), Knoevenagel condensation (chalcones/stilbenes), and heterocycle formation (hydantoins, thiazolidinones).[1]

-

-

C-7 Chloro Group: A latent handle for cross-coupling.[1]

-

Applications: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl complexity or solubilizing amine tails.[1]

-

Reactivity & Workflow Visualization

Figure 1: Orthogonal reactivity map of the 7-chloro-3-methyl-1-benzothiophene-2-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Acylhydrazones (Antimicrobial Scaffold)

Context: Benzothiophene hydrazones have demonstrated potent activity against MRSA (Methicillin-resistant S. aureus).[1] This protocol describes the condensation of the aldehyde with a hydrazide.[1][5]

Reagents:

-

7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (1.0 equiv)[1][2][6]

-

Isonicotinic acid hydrazide (or derivative) (1.1 equiv)[1]

-

Ethanol (anhydrous)[1]

-

Glacial Acetic Acid (catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous ethanol .

-

Addition: Add 1.1 mmol of the hydrazide derivative. The mixture may remain a suspension.[1]

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours .

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (high R_f) should disappear, replaced by a lower R_f product spot.

-

-

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL) to remove unreacted aldehyde.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

-

Yield: Typical yields range from 85–92% .[1]

Protocol B: Reductive Amination (Amine Linker Synthesis)

Context: Creating secondary amines for kinase inhibitor libraries.

Reagents:

-

Primary Amine (1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

DCE (Dichloroethane) or DCM[1]

-

Acetic Acid (1.0 equiv)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol). Stir at room temperature for 1 hour under Nitrogen.

-

Reduction: Cool to 0 °C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Stirring: Allow to warm to RT and stir for 12–16 hours .

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][5]

-

Purification: Flash chromatography (Silica, DCM:MeOH gradient).

Advanced Applications: C-7 Functionalization

The C-7 chlorine is an aryl chloride and is significantly less reactive than the aldehyde.[1] Crucial Insight: Perform C-2 transformations before attempting C-7 coupling, or protect the aldehyde as an acetal.

Suzuki-Miyaura Coupling Conditions:

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

-

Temperature: 90–100 °C (Inert atmosphere required).[1]

-

Note: The 3-methyl group provides steric hindrance; high-activity catalysts (e.g., XPhos Pd G2) may be required for bulky boronic acids.[1]

Safety & Handling Guidelines

| Hazard Class | Precaution |

| Acute Toxicity | Harmful if swallowed.[1] Use in a fume hood.[1] |

| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] Wash immediately upon contact.[1] |

| Sensitization | Potential skin sensitizer.[1] Avoid dust formation.[1] |

| Storage | Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids in air.[1] |

References

-

Synthesis of Benzothiophene-2-carbaldehydes: Mancuso, R., & Gabriele, B. (2014).[1][4] Benzo[b]thiophene-2-carbaldehyde.[1][2][3][4][6][7][8] Molbank, 2014(2), M823.[1] Link

-

Antimicrobial Hydrazones: Penthala, R., et al. (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1),[1] 86. Link

-

7-Substituted Benzothiophene Chemistry: Rahman, L. K. A., & Scrowston, R. M. (1984).[1] 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles.[1][9] Part 2. Chloro and nitro derivatives.[1][9][4] Journal of the Chemical Society, Perkin Transactions 1, 385-390.[1] Link

-

Commercial Availability & CAS Verification: BLD Pharmatech. Product: 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (CAS 1820647-73-1).[1][2][6][8] Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. 1513337-08-0,1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Sodium 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. 1820647-73-1|7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives | Scilit [scilit.com]

Application Note: Precision Oxidation of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde to Carboxylic Acid

Executive Summary & Strategic Context

The transformation of 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde (Substrate) to 7-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (Product) represents a critical functionalization step in medicinal chemistry.[1] Benzothiophene scaffolds are privileged structures in drug discovery, serving as bioisosteres for indoles in programs targeting GPCRs and kinase inhibitors.

The Core Challenge: The primary synthetic risk in this transformation is the chemoselectivity of the sulfur atom .

-

Standard Oxidants (KMnO₄, Jones Reagent): Often lead to catastrophic over-oxidation, yielding sulfoxides (

) or sulfones ( -

The Solution: This guide prioritizes the Pinnick Oxidation (Lindgren-Kraus) protocol. It is the industry gold standard for this substrate class because it operates under mild acidic conditions with a specific scavenger system that prevents sulfur oxidation. A secondary method using Silver(I) Oxide is provided for acid-sensitive contexts.

Mechanistic Insight & Reaction Design

The "Sulfur Trap" and How to Avoid It

In typical aldehyde oxidations, the byproduct is often a reactive species capable of attacking electron-rich centers. In the oxidation of benzothiophenes, the thiophene sulfur lone pairs are nucleophilic.

-

Pinnick Selectivity: The active oxidant is chlorous acid (

). The reaction produces hypochlorous acid ( -

The Scavenger's Role: We utilize 2-methyl-2-butene (amylene) or resorcinol as a chlorine scavenger. This alkene reacts with

faster than the thiophene sulfur does, generating a harmless chlorohydrin and protecting the heterocyclic core.

Reaction Pathway Diagram

The following diagram details the specific mechanistic pathway and the critical scavenging step required to maintain structural integrity.

Caption: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in preventing S-oxidation (red dashed line).

Experimental Protocols

Method A: Pinnick Oxidation (Primary Recommendation)

Applicability: Robust, scalable, and highly selective. Suitable for >95% of benzothiophene substrates.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Starting Material | 7-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde |

| NaClO₂ | 1.5 - 2.0 | Oxidant | Technical grade (80%) is standard; calculate based on active species. |

| NaH₂PO₄ | 1.5 | Buffer | Maintains pH ~3-4 to generate |

| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger | Excess is required. Very volatile (bp 38°C); keep cold. |

| t-BuOH / Water | 3:1 v/v | Solvent | t-BuOH suppresses side reactions; Water dissolves inorganic salts. |

Step-by-Step Protocol

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the aldehyde in

-BuOH (approx. 10 mL per gram of substrate). -

Add 2-methyl-2-butene (5.0–10.0 equiv). Note: If 2-methyl-2-butene is unavailable, Resorcinol (1.5 equiv) can be used, but workup may be more difficult.

-

Add a solution of NaH₂PO₄ (1.5 equiv) in the minimum amount of water required to dissolve it.

-

Cool the biphasic mixture to 0 °C using an ice bath.

-

-

Oxidation:

-

Dissolve NaClO₂ (1.5–2.0 equiv) in water (approx. 2-3 mL per gram of oxidant).

-

Add the NaClO₂ solution dropwise over 15–30 minutes to the stirred reaction mixture. Crucial: Rapid addition can cause an exotherm and release

gas (yellow fumes). -

Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.

-

-

Monitoring:

-

Monitor by TLC or HPLC. The aldehyde spot (less polar) should disappear, replaced by the acid spot (highly polar, may streak on silica).

-

-

Workup:

-

Quench: If residual oxidant remains, add saturated aqueous

(sodium sulfite) solution dropwise at 0 °C until starch-iodide paper shows no oxidant. -

Acidification: Adjust pH to ~2 using 1N HCl. Caution: Do this in a fume hood; residual chlorite may evolve

/ -

Extraction: Extract the mixture with Ethyl Acetate (

). -

Wash: Wash combined organics with Brine (

). Dry over

-

-

Purification:

-

The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

-

Method B: Silver(I) Oxide Oxidation (Alternative)

Applicability: Use if the substrate contains acid-labile groups (e.g., acetals) that cannot survive the Pinnick buffer.

Protocol Summary

-

Setup: Dissolve aldehyde (1.0 equiv) in Ethanol or THF .

-

Reagent Formation: Add a solution of AgNO₃ (2.0 equiv) in water, followed immediately by NaOH (4.0 equiv) solution. This generates brown

in situ. -

Reaction: Stir vigorously at room temperature for 1–3 hours.

-

Workup: Filter off the black silver solids through Celite. Acidify the filtrate to pH 2 to precipitate the carboxylic acid.

Analytical Validation

Expected Data Profile

Upon successful oxidation, the following spectral changes confirm the transformation:

-

NMR (DMSO-

-

Disappearance: Aldehyde singlet at

ppm. -

Appearance: Broad carboxylic acid singlet at

ppm (exchangeable with -

Aromatic Region: The 7-chloro and aromatic protons will remain largely unchanged, though slight deshielding may occur due to the increased electron-withdrawing nature of the -COOH group.

-

-

FT-IR:

-

Shift: Carbonyl (

) stretch shifts from -

New Band: Broad

stretch appearing between

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Yellow gas evolution | Rapid addition of NaClO₂ or pH too low. | Add oxidant slower; ensure temperature is 0°C. Check ventilation. |

| Sulfoxide formation | Scavenger depletion or omission. | Increase 2-methyl-2-butene to 10-15 equiv. Ensure efficient stirring. |

| Incomplete conversion | Old NaClO₂ reagent. | NaClO₂ is hygroscopic and degrades. Titrate or use fresh bottle. |

| Low Yield | Product water-soluble or pH not low enough during workup. | Ensure aqueous layer pH is < 3 before extraction. Salt out with NaCl. |

Workflow Visualization

The following diagram outlines the operational workflow for the Pinnick oxidation method.

Caption: Operational workflow for the Pinnick Oxidation protocol.

References

-

BenchChem. Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid. (Accessed 2025).[1][4][5][6][7][8] Link

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[2] Acta Chemica Scandinavica, 27, 888.[9] Link

-

Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

-

Raheem, K. S., et al. (2020).[2] Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191568. Link

-

Sigma-Aldrich. Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate Product Data. (Accessed 2025).[1][4][5][6][7][8] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (C10H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Interpretation of Benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of heterocyclic compounds is paramount. Benzothiophene-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules and functional materials, presents a unique spectroscopic challenge.[1][2] This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of benzothiophene-2-carbaldehyde, offering field-proven insights into the interpretation of its key functional groups.

The Structural Significance of Benzothiophene-2-carbaldehyde

Benzothiophene-2-carbaldehyde's structure, featuring a benzothiophene core with an aldehyde substituent, gives rise to a complex yet informative infrared spectrum. Understanding the vibrational modes of the benzothiophene ring, the aldehyde group (C=O and C-H), and the carbon-sulfur bond is crucial for confirming its identity and purity.

Core Principles of FTIR Analysis for Aromatic Aldehydes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. For a molecule like benzothiophene-2-carbaldehyde, we are primarily interested in the stretching and bending vibrations of its constituent functional groups.

Comparative Spectral Analysis: Deciphering the Fingerprints

A robust method for interpreting an FTIR spectrum is to compare it with the spectra of simpler, related molecules. This approach allows for the confident assignment of vibrational bands to specific functional groups. Here, we compare the expected spectral features of benzothiophene-2-carbaldehyde with those of benzaldehyde and thiophene-2-carbaldehyde.

The Aldehyde Group: A Tale of Two Stretches

The aldehyde functional group provides two of the most characteristic signals in the FTIR spectrum.

-

C=O Carbonyl Stretch: The strong carbonyl (C=O) stretching absorption is a hallmark of aldehydes and ketones.[3] For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ region.[4] However, conjugation with an aromatic ring or a double bond, as is the case in benzothiophene-2-carbaldehyde, leads to a delocalization of π-electrons, which weakens the C=O bond and lowers its stretching frequency.[5][6] This shift is a critical diagnostic feature. In one reported spectrum of benzothiophene-2-carbaldehyde, this peak is observed at 1672 cm⁻¹.[1]

-

Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a unique stretching vibration that typically appears as a pair of weak to medium intensity bands between 2860 cm⁻¹ and 2700 cm⁻¹.[7] This doublet arises from a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[7][8] The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde.[4] For benzothiophene-2-carbaldehyde, a weak absorption at 2826 cm⁻¹ has been reported.[1]

The Benzothiophene Ring System: Aromatic and Heterocyclic Signatures

The benzothiophene moiety contributes a series of characteristic absorptions.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹.[9] These peaks are often of medium to weak intensity.

-

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretching vibrations of the aromatic system give rise to a set of medium to strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹.[10] For benzothiophene-2-carbaldehyde, bands have been noted at 1593 cm⁻¹ and 1518 cm⁻¹.[1]

-

C-S Stretch: The carbon-sulfur bond within the thiophene ring has a stretching vibration that is typically found in the fingerprint region of the spectrum. For thiophene and its derivatives, C-S stretching modes have been observed in the range of 900-650 cm⁻¹.[11]

Out-of-Plane Bending: Insights into Substitution Patterns

The out-of-plane (oop) C-H bending vibrations, which appear in the 900-675 cm⁻¹ region, can provide valuable information about the substitution pattern of the aromatic ring.[9] For benzothiophene-2-carbaldehyde, bands at 868 cm⁻¹, 841 cm⁻¹, 749 cm⁻¹, and 726 cm⁻¹ have been documented.[1]

Tabulated Spectral Data for Comparative Analysis

| Functional Group | Vibrational Mode | Benzaldehyde (cm⁻¹) | Thiophene-2-carbaldehyde (cm⁻¹) | Benzothiophene-2-carbaldehyde (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1705[3] | ~1665 | 1672[1] |

| Aldehyde | C-H Stretch | ~2820, ~2745[4] | ~2810, ~2730 | 2826[1] |

| Aromatic/Heterocyclic | C-H Stretch | ~3060[9] | ~3110 | ~3070 |

| Aromatic/Heterocyclic | C=C Stretch | ~1600, ~1585, ~1450[10] | ~1520, ~1415 | 1593, 1518, 1432[1] |

| Thiophene Ring | C-S Stretch | N/A | ~850, ~700 | ~850-650 |

| Aromatic/Heterocyclic | C-H Out-of-Plane Bending | ~745, ~690[10] | ~850, ~720 | 868, 841, 749, 726[1] |

Note: The values for benzaldehyde and thiophene-2-carbaldehyde are typical ranges found in the literature. The values for benzothiophene-2-carbaldehyde are based on reported experimental data and theoretical expectations.

Experimental Protocol for FTIR Analysis

A reliable and reproducible FTIR spectrum is contingent on a meticulous experimental procedure.

Step-by-Step Methodology

-

Sample Preparation:

-

For Solid Samples (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water, which shows a broad absorption in the 3400 cm⁻¹ region.

-

Grind a small amount of the benzothiophene-2-carbaldehyde sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

For Liquid Samples or Solutions (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small drop of the liquid sample or a solution of the compound in a suitable solvent (e.g., chloroform, ensuring the solvent does not have interfering peaks in the regions of interest) directly onto the ATR crystal.

-

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or ATR with sample) in the sample compartment of the FTIR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for a good signal-to-noise ratio).

-

Acquire the spectrum.

-

-

Data Processing:

-

Perform a background subtraction using the previously recorded background spectrum.

-

If necessary, perform baseline correction to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualizing the Workflow and Molecular Vibrations

Caption: Experimental workflow for FTIR analysis of benzothiophene-2-carbaldehyde.

Caption: Key FTIR vibrational modes of benzothiophene-2-carbaldehyde.

Conclusion

The FTIR spectrum of benzothiophene-2-carbaldehyde is a rich source of structural information. By systematically analyzing the characteristic absorption bands of the aldehyde and benzothiophene moieties and comparing them with related compounds, researchers can confidently verify the identity and integrity of this important chemical intermediate. The combination of a strong carbonyl absorption shifted to a lower wavenumber due to conjugation, the distinctive aldehydic C-H stretching doublet, and the array of peaks corresponding to the aromatic heterocyclic ring system provides a unique and definitive spectral fingerprint. This guide serves as a foundational tool for scientists and professionals in drug development and materials science, enabling accurate and efficient characterization of benzothiophene derivatives.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Avogadro. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.